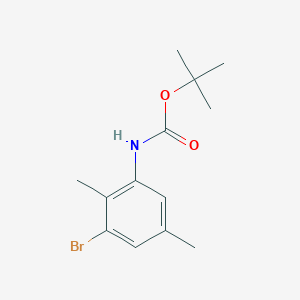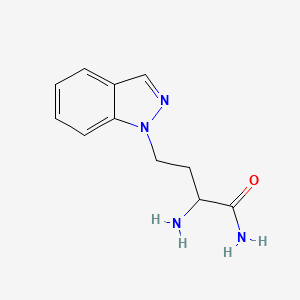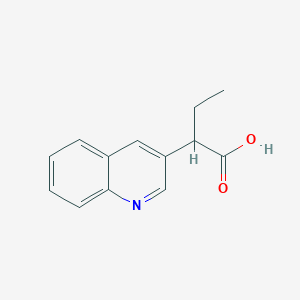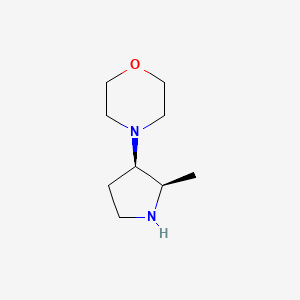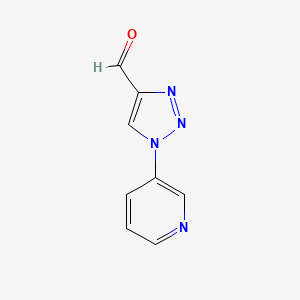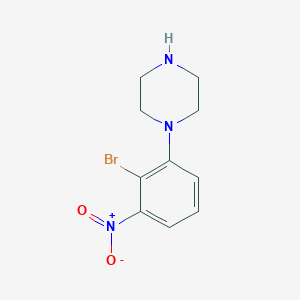![molecular formula C5H11ClN2O2 B13489252 (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with a methylamino group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of an appropriate oxazolidinone precursor with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. Common reagents used in this synthesis include oxazolidinone derivatives and methylamine, with the reaction often conducted in a solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride include other oxazolidinone derivatives, such as linezolid and tedizolid, which are known for their antimicrobial properties.
Uniqueness
What sets this compound apart from other similar compounds is its specific stereochemistry and the presence of the methylamino group, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C5H11ClN2O2 |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
(4R)-4-(methylaminomethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-6-2-4-3-9-5(8)7-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
InChI Key |
YJLJRIWLDCEKOR-PGMHMLKASA-N |
Isomeric SMILES |
CNC[C@@H]1COC(=O)N1.Cl |
Canonical SMILES |
CNCC1COC(=O)N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


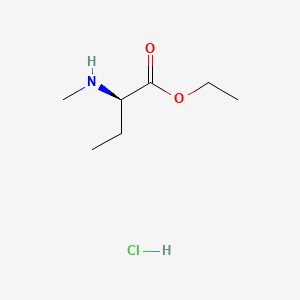
![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)
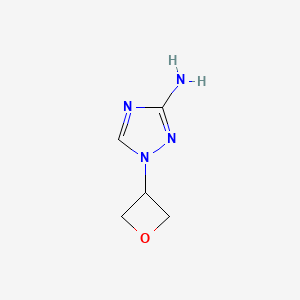
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride](/img/structure/B13489202.png)
![5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B13489205.png)
